5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide
Description
5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a bromine atom at the 5-position and a 1-methoxypropan-2-yl group attached to the sulfonamide nitrogen. The methoxypropan-2-yl substituent may enhance solubility or metabolic stability compared to other alkyl or aryl groups, though further experimental validation is required.
Properties
Molecular Formula |
C8H12BrNO3S2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO3S2/c1-6(5-13-2)10-15(11,12)8-4-3-7(9)14-8/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
WVZFIJGDOBUHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: Investigated for its role in enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., 3-oxocyclohexyl) may improve yields due to steric or electronic stabilization during coupling . The target compound’s methoxypropan group, with its ether linkage, could moderate reactivity compared to propynyl or triazolyl groups.
- Synthetic Methods : Pd(0)-catalyzed SMC is a common strategy, but base and solvent choices (e.g., K₃PO₄ in dioxane vs. NaH in THF ) influence efficiency.
Electronic and Physicochemical Properties
Density functional theory (DFT) studies on analogs reveal substituent-dependent electronic properties:
Table 2: DFT-Derived Reactivity Descriptors (Selected Analogs)
| Compound ID (from ) | Chemical Hardness (eV) | Electrophilicity Index (eV) | Key Property |
|---|---|---|---|
| 9c | Low | High | High chemical reactivity |
| 9d | High | Low | High stability |
| 9f | Moderate | Moderate | Superior NLO response |
Comparison with Target Compound :
- This contrasts with electron-withdrawing groups (e.g., triazolyl in 11c ), which could stabilize the molecule but reduce reactivity.
Antimicrobial and Anticancer Potential
- Antiproliferative Activity : Propynyl-substituted analogs (e.g., 9c in ) show moderate antiproliferative activity, though yields are lower (45%) .
- Urease Inhibition : 5-Aryl-thiophene-sulfonamides exhibit potent urease inhibition and antibacterial effects . The target compound’s methoxy group may enhance bioavailability, but this remains speculative.
- Nonlinear Optical (NLO) Properties: Compound 9f () has the best NLO response in its series, attributed to its substituent’s polarizability . The target compound’s methoxypropan group could similarly influence NLO properties, though computational validation is needed.
Solubility and Stability
- The 1-methoxypropan-2-yl group may improve water solubility compared to hydrophobic substituents like tert-butyl (g) .
- Stability: Cyclohexyl-substituted analogs () demonstrate high thermal stability (m.p. 193–196°C for 9d) , whereas the target compound’s aliphatic ether group might lower melting points.
Biological Activity
5-Bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its implications in various therapeutic areas including cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.2 g/mol. The compound features a thiophene ring, a sulfonamide group, and a bromine atom, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O₃S |
| Molecular Weight | 314.2 g/mol |
| CAS Number | 1248494-81-6 |
Research indicates that this compound may interact with various biomolecules, influencing enzymatic pathways or receptor activity. Specifically, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems.
Inhibition of Carbonic Anhydrases
A pivotal study demonstrated that derivatives of thiophene-2-sulfonamide, including the compound , were evaluated for their inhibitory effects on human carbonic anhydrases (hCAs). The results showed that while some isoforms were poorly inhibited, others such as hCA II and tumor-associated isoforms (hCA IX and XII) exhibited significant inhibition in the subnanomolar to nanomolar range .
Table 1: Inhibition Potency of this compound Against hCAs
| Isoform | Inhibition Potency (nM) |
|---|---|
| hCA I | 683 - 4250 |
| hCA II | Subnanomolar |
| hCA IX | Subnanomolar |
| hCA XII | Subnanomolar |
Antiproliferative Activity
In vitro studies have also assessed the antiproliferative activity of this compound against various cancer cell lines. Notably, its derivatives showed varying degrees of effectiveness, with some demonstrating IC50 values comparable to established anticancer agents .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT 116 | 3.7 |
| MCF-7 | 1.2 | |
| HEK 293 | 5.3 |
Case Studies
- Carbonic Anhydrase Inhibition : A study involving the synthesis of several thiophene derivatives indicated that modifications to the sulfonamide group significantly enhanced inhibitory activity against hCA IX and XII . Molecular docking studies suggested favorable binding interactions that rationalized their potency.
- Cancer Cell Line Testing : Another investigation focused on the compound's effect on various cancer cell lines, revealing promising results particularly against MCF-7 cells, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Microwave-assisted cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) are effective for introducing substituents to the thiophene ring. For example, coupling 5-bromo-thiophene precursors with alkynyl or aryl boronic acids under microwave irradiation (60°C, 10 min, THF solvent) achieves high yields . Optimization involves adjusting catalyst loading (5 mol%), base (K₃PO₄), and solvent polarity to minimize byproducts.
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the sulfonamide group’s conformation and bromine-thiophene orientation. SCXRD parameters (e.g., R factor < 0.05, data-to-parameter ratio > 18) ensure structural accuracy . Complement with ¹H/¹³C NMR (e.g., δ 7.95 ppm for sulfonyl chloride protons) and HPLC-MS (≥95% purity thresholds).
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- Methodology : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm intermediates using IR (S=O stretches at 1150–1350 cm⁻¹) and mass spectrometry (e.g., m/z 191.046 for bromothiophene fragments) . For functional group identification, 2D NMR (e.g., HSQC, COSY) resolves coupling between the methoxypropyl chain and thiophene ring.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The C-Br bond in the 5-position of thiophene acts as a directing group, enabling regioselective C-C bond formation. Steric and electronic effects of the bromine atom can be studied via Hammett plots or computational DFT calculations to predict reactivity in Sonogashira or Buchwald-Hartwig couplings . Compare yields with non-brominated analogs to quantify its role.
Q. What strategies resolve contradictions in biological activity data across different cell lines (e.g., U87MG glioma vs. other cancer models)?
- Methodology : Use orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential) to validate activity. Adjust solubility via co-solvents (DMSO/PBS mixtures) or prodrug modifications (e.g., esterification of the methoxy group) . Cross-reference cytotoxicity data with structural analogs (e.g., dichlorobenzene-sulfonamides) to identify pharmacophore requirements .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
- Methodology : Synthesize derivatives with varied substituents (e.g., replacing bromine with chlorine or methyl groups) and test in vitro against cancer cell panels. Use molecular docking (e.g., targeting WD40-repeat proteins) to correlate sulfonamide orientation with inhibitory potency . Tabulate IC₅₀ values and LogP data to identify optimal lipophilicity ranges.
Q. What computational approaches predict the compound’s binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
